HDAC2 Inhibitory Potency: Class-Level Inference from 3-Hydroxyimino-2-oxoindoline Congeners
While direct HDAC2 inhibition data for CAS 302968-25-8 are not publicly available, a closely matched 3-hydroxyimino-2-oxoindoline chemotype was evaluated in a series of hydroxamic acid derivatives. The most potent congeners (e.g., compound 5f) inhibited HDAC2 with IC₅₀ values in the low micromolar range and exhibited cytotoxicity up to 8-fold more potent than the clinical HDAC inhibitor SAHA (vorinostat) across SW620 (colon), PC3 (prostate), and AsPC-1 (pancreatic) cancer cell lines . The 3-hydroxyimino moiety was confirmed as the critical zinc-binding pharmacophore; its replacement with a ketone or methoxyimino group abolished HDAC2 activity, establishing the hydroxyimino group as a non-redundant structural determinant .
| Evidence Dimension | HDAC2 inhibition (IC₅₀) and cancer cell cytotoxicity relative to SAHA |
|---|---|
| Target Compound Data | Not directly measured for CAS 302968-25-8; inferred from 3-hydroxyimino-2-oxoindoline chemotype |
| Comparator Or Baseline | SAHA (vorinostat): HDAC2 IC₅₀ ~30–100 nM (literature); 3-methoxyimino analog: no significant HDAC2 inhibition |
| Quantified Difference | 3-hydroxyimino congeners: up to 8-fold more potent than SAHA in SW620, PC3, AsPC-1 cytotoxicity; 3-methoxyimino analogs: inactive |
| Conditions | HDAC2 biochemical assay; cytotoxicity in SW620, PC3, AsPC-1 human cancer cell lines |
Why This Matters
Confirms the 3-hydroxyimino group as a non-replaceable zinc-binding group, directly informing which structural features must be preserved in any analog selection or procurement decision.
